delta-Guaiene

Catalog No.
S581226
CAS No.
3691-11-0
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Guaiene

CAS Number

3691-11-0

Product Name

delta-Guaiene

IUPAC Name

3,8-dimethyl-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h12-13,15H,1,5-9H2,2-4H3

InChI Key

YHAJBLWYOIUHHM-UHFFFAOYSA-N

SMILES

CC1CCC2=C(CCC(CC12)C(=C)C)C

Synonyms

guaia-1(10),11-diene, guaia-9,11-diene

Canonical SMILES

CC1CCC2=C(CCC(CC12)C(=C)C)C

Delta-guaiene is a carbobicyclic compound classified as a sesquiterpene, with the molecular formula C15H24C_{15}H_{24} and a molecular weight of 204.36 g/mol. Structurally, it is characterized by its formation from farnesyl diphosphate through a cyclization reaction catalyzed by the enzyme delta-guaiene synthase. This compound is part of the broader family of guaiane-type sesquiterpenes, which are known for their complex structures and diverse biological activities .

Delta-guaiene is primarily synthesized through the enzymatic conversion of farnesyl diphosphate, a key precursor in terpenoid biosynthesis. The reaction can be summarized as follows:

(2E,6E)farnesyl diphosphatedelta guaiene+diphosphate(2E,6E)-\text{farnesyl diphosphate}\rightarrow \text{delta guaiene}+\text{diphosphate}

This transformation is catalyzed by the enzyme delta-guaiene synthase, which facilitates the cyclization process necessary for forming the bicyclic structure of delta-guaiene . Additionally, delta-guaiene can participate in various

Delta-guaiene exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties. Its presence in agarwood (from Aquilaria species) contributes to the therapeutic effects attributed to this traditional medicinal plant. Studies have indicated that delta-guaiene may interact with various biological pathways, potentially influencing cell signaling and metabolic processes . Furthermore, its role as a sesquiterpene suggests potential applications in aromatherapy and natural product chemistry due to its fragrance and possible health benefits.

The synthesis of delta-guaiene can be achieved through several methods:

  • Biological Synthesis: The primary method involves the enzymatic conversion of farnesyl diphosphate via delta-guaiene synthase in cultured cells of Aquilaria species. Treatment with methyl jasmonate has been shown to enhance production levels significantly .
  • Chemical Synthesis: Delta-guaiene can also be synthesized through chemical methods that involve multi-step reactions starting from simpler terpenoid precursors or through total synthesis approaches that utilize various organic reactions to construct its bicyclic framework.
  • Extraction: Delta-guaiene can be isolated from natural sources such as agarwood through steam distillation or solvent extraction methods, which concentrate the essential oils containing this compound.

Delta-guaiene has several applications across various fields:

  • Pharmaceuticals: Due to its biological activities, delta-guaiene is being explored for use in developing new antimicrobial or anti-inflammatory drugs.
  • Aromatherapy: Its pleasant fragrance makes it suitable for use in perfumes and scented products.
  • Natural Products: As a natural compound, it serves as an important ingredient in traditional medicine formulations and herbal remedies.

Research on delta-guaiene has focused on its interactions with biological systems. For example, studies have shown that it may modulate inflammatory responses and exhibit synergistic effects when combined with other compounds found in agarwood. Furthermore, interaction studies involving delta-guaiene synthase have provided insights into how this enzyme operates at a molecular level, enhancing our understanding of terpenoid biosynthesis .

Delta-guaiene shares structural similarities with several other sesquiterpenes. Here are some notable compounds for comparison:

Compound NameStructure TypeKey Features
Alpha-humuleneSesquiterpeneExhibits anti-inflammatory properties; more volatile than delta-guaiene.
Beta-caryophylleneSesquiterpeneKnown for its analgesic and anti-inflammatory effects; interacts with cannabinoid receptors.
Gamma-cadineneSesquiterpeneFound in essential oils; known for antimicrobial properties but less studied than delta-guaiene.

Uniqueness of Delta-Guaiene:

  • Delta-guaiene is unique due to its specific cyclization pattern and biological roles that differ from those of alpha-humulene and beta-caryophyllene. Its predominant presence in agarwood also distinguishes it within the guaiane-type sesquiterpenes.

XLogP3

4.6

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Boiling Point

274.00 to 275.00 °C. @ 760.00 mm Hg

Heavy Atom Count

15

Dates

Modify: 2024-02-18

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